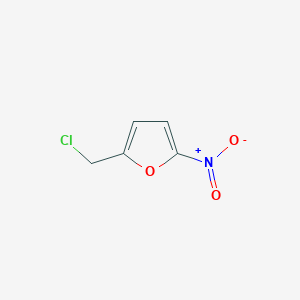

2-(Chloromethyl)-5-nitrofuran

Description

Historical Context and Early Synthetic Attempts

The exploration of nitrofuran derivatives began in the mid-20th century, with the first nitrofuran compound being described in 1944. mdpi.com Early research into this class was driven by the discovery of their potent antimicrobial properties. The synthesis of 2-(Chloromethyl)-5-nitrofuran itself is not as prominently documented in early literature as some of its derivatives. However, general synthetic strategies for chloromethyl-substituted heterocycles were being developed during this period.

Initial synthetic approaches to compounds of this nature often involved the direct chloromethylation of the parent heterocycle or the conversion of a more accessible functional group. One of the early and common methods for creating chloromethyl groups on aromatic rings was the reaction of an alcohol with a chlorinating agent like thionyl chloride. nih.govgoogle.com Therefore, an early conceptual pathway to this compound likely involved the chlorination of 5-nitrofurfuryl alcohol. Another plausible early method is the direct chloromethylation of 2-nitrofuran, a reaction that introduces the chloromethyl group onto the furan (B31954) ring. organic-chemistry.org

Positional Significance of Substituents within the Nitrofuran Class

The arrangement of the chloromethyl and nitro groups on the furan ring is not arbitrary; it is crucial to the compound's reactivity and its utility in synthesis. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire furan ring. This electron-withdrawing nature is a key feature of many biologically active nitrofurans. mdpi.comsmolecule.com

The chloromethyl group at the 2-position is a highly reactive site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its role as a synthetic intermediate, allowing for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions. smolecule.com The interplay between the activating effect of the furan ring and the properties of the chloromethyl and nitro substituents dictates the compound's chemical behavior.

Overview of the Compound's Role in Modern Organic Synthesis

In contemporary organic synthesis, this compound serves as a key intermediate in the production of a range of more complex molecules, particularly those with pharmaceutical applications. smolecule.com Its primary utility lies in its ability to act as an electrophile in reactions with various nucleophiles.

This reactivity allows for the construction of larger molecules by forming new carbon-heteroatom or carbon-carbon bonds. For instance, it is a crucial precursor in the synthesis of certain nitrofuran-based therapeutic agents. The chloromethyl group can be readily displaced by amines, thiols, and other nucleophiles to introduce diverse side chains, leading to the generation of libraries of compounds for biological screening. The reduction of the nitro group to an amino group offers another avenue for synthetic diversification, further expanding the range of accessible derivatives. smolecule.com

Interactive Data Tables

Below are tables summarizing key data for this compound and a related compound, providing a quick reference to their fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄ClNO₃ |

| Molecular Weight | 161.54 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Table 2: Properties of a Structurally Related Compound: Methyl 5-(chloromethyl)-2-furoate

| Property | Value |

| Molecular Formula | C₇H₇ClO₃ |

| Molecular Weight | 174.58 g/mol |

| Melting Point | 32-36 °C |

| Boiling Point | 268.2 °C at 760 mmHg |

Detailed Research Findings

Recent research continues to underscore the versatility of this compound as a synthetic intermediate. Its application extends to the synthesis of various heterocyclic systems. For example, it can be used in multi-component reactions to generate complex molecular architectures in a single step. smolecule.com

The reactivity of the chloromethyl group has been exploited in the synthesis of various derivatives. Nucleophilic substitution reactions with different amines, thiols, and other nucleophiles have been reported, leading to a diverse array of 5-nitrofuran derivatives. These reactions are often carried out under mild conditions, highlighting the compound's utility in efficient synthetic sequences.

Furthermore, the entire this compound moiety can be incorporated into larger molecules. For instance, it can be used to synthesize derivatives of other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, where the nitrofuran group is appended as a substituent. smolecule.com These hybrid molecules are often investigated for their potential biological activities, leveraging the known properties of the nitrofuran pharmacophore.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-nitrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVMPOIRQWUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291266 | |

| Record name | 2-(chloromethyl)-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4098-31-1 | |

| Record name | 2-(Chloromethyl)-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4098-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 Nitrofuran

Direct Halogenation Strategies for Furan-Based Precursors

A plausible, though less commonly documented, approach to synthesizing 2-(chloromethyl)-5-nitrofuran is the direct halogenation of a suitable precursor such as 2-methyl-5-nitrofuran. This strategy involves the substitution of a hydrogen atom on the methyl group with a chlorine atom. Such reactions are typically accomplished via free-radical pathways, often initiated by UV light or a chemical radical initiator.

Key aspects of this theoretical strategy include:

Substrate: The starting material would be 2-methyl-5-nitrofuran.

Reagents: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), would be required, along with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Challenges: The furan (B31954) ring is susceptible to degradation and side reactions under harsh radical conditions. The nitro group is a strong deactivating group, which could influence the reactivity of the benzylic-like methyl group. Selectivity can also be an issue, with the potential for over-halogenation to form dichloromethyl and trichloromethyl derivatives.

Due to these potential complications, this route is often disfavored in comparison to more reliable methods.

Functional Group Interconversion Approaches from Related Nitrofuran Derivatives

A more prevalent and reliable method for preparing this compound involves the functional group interconversion (FGI) of a readily available nitrofuran derivative, most commonly 5-nitro-2-furanmethanol. This approach transforms the hydroxyl group of the alcohol into a chloro group, which is an excellent leaving group in nucleophilic substitution reactions. Several standard organic chemistry reagents are effective for this conversion.

Another FGI strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate. The resulting 5-nitro-2-(tosyloxymethyl)furan can then be treated with a chloride salt to yield the final product via an Sₙ2 reaction rsc.org.

| Reagent(s) | Typical Solvent | Byproducts | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Dichloromethane (B109758), Chloroform, or neat | SO₂, HCl | Common and effective; byproducts are gaseous and easily removed. |

| Triphenylphosphine (B44618) (PPh₃) / Carbon tetrachloride (CCl₄) | Acetonitrile (B52724), Dichloromethane | Triphenylphosphine oxide (Ph₃PO), Chloroform (CHCl₃) | Known as the Appel reaction; proceeds under mild conditions. |

| Phosphorus trichloride (B1173362) (PCl₃) | Aprotic solvents (e.g., ether, chloroform) | Phosphorous acid (H₃PO₃) | Effective but requires careful handling. |

Targeted Nitration Procedures for 2-(Chloromethyl)furan (B1296002)

To circumvent this, a milder nitrating agent, acetyl nitrate (B79036), is used. chemistryviews.orgnih.govnih.gov Acetyl nitrate is generated in situ by reacting concentrated nitric acid with acetic anhydride (B1165640). The reaction is believed to proceed through an addition-elimination mechanism, where the nitronium ion (NO₂⁺) adds across the furan ring, followed by the elimination of acetic acid to restore aromaticity.

The general procedure involves:

Cooling a solution of acetic anhydride to a low temperature (typically below 0°C).

Slowly adding concentrated nitric acid to form the acetyl nitrate reagent.

Adding 2-(chloromethyl)furan to the nitrating mixture while maintaining strict temperature control.

After the reaction is complete, a weak base like pyridine (B92270) is sometimes added to facilitate the elimination step and neutralize excess acid.

This method is effective for producing various nitrofuran pharmaceuticals and intermediates rsc.orgnih.govnih.gov.

Catalytic Systems and Reagents Employed in Synthesis

The synthesis of this compound does not typically rely on catalytic systems in the traditional sense (e.g., transition metal catalysis). Instead, the reactions are driven by stoichiometric reagents. The choice of reagent is critical and is dictated by the specific synthetic strategy.

| Synthetic Strategy | Primary Reagent(s) | Role |

|---|---|---|

| Direct Halogenation | N-Chlorosuccinimide (NCS) or SO₂Cl₂ | Chlorine source for radical halogenation. |

| Functional Group Interconversion | Thionyl chloride (SOCl₂), PPh₃/CCl₄ | Converts a hydroxyl group to a chloro group. |

| Targeted Nitration | Nitric Acid (HNO₃) / Acetic Anhydride (Ac₂O) | Forms acetyl nitrate for electrophilic nitration. fraunhofer.de |

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring safety, particularly during nitration procedures. prismbiolab.comcreative-biolabs.com

Optimization of Reaction Conditions:

Temperature: Nitration reactions are highly exothermic and can lead to thermal runaway. nih.gov Maintaining a low temperature (e.g., -10°C to 5°C) during the addition of reagents is essential for controlling the reaction rate and preventing the formation of byproducts and decomposition of the sensitive furan ring.

Reagent Stoichiometry: The molar ratio of the nitrating agent to the furan substrate must be carefully controlled to prevent dinitration or other side reactions.

Solvent: The choice of solvent can influence reaction rate and selectivity. For functional group interconversions, aprotic solvents like dichloromethane or acetonitrile are common. The nitration is often carried out using acetic anhydride as both a reagent and a solvent.

Continuous Flow Chemistry: Modern approaches utilize continuous flow platforms for nitration. chemistryviews.orgnih.govnih.govfraunhofer.de This technology offers significant advantages in safety and reproducibility by minimizing the volume of hazardous reagents at any given time and providing superior heat transfer, thus preventing dangerous temperature spikes. chemistryviews.orgfraunhofer.de Flow systems can significantly reduce reaction times, in some cases to under five minutes, while providing excellent yields nih.govnih.gov.

Isolation Techniques:

Workup: Following the reaction, the mixture is typically quenched by pouring it into ice-water. This precipitates the crude product and dilutes the acidic reagents.

Neutralization: Any residual acid is neutralized by washing with a weak base, such as a saturated sodium bicarbonate solution.

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297) or dichloromethane.

Purification: The final purification of this compound is usually achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel. Analytical techniques such as micellar electrokinetic capillary chromatography have also been developed for the separation and analysis of nitrofurans. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 5 Nitrofuran

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom on the methyl group of 2-(chloromethyl)-5-nitrofuran is a good leaving group, making the benzylic-like carbon an electrophilic site prone to attack by a wide range of nucleophiles. This reactivity is analogous to that of other activated alkyl halides and is a cornerstone of its synthetic utility. The general mechanism involves the displacement of the chloride ion by a nucleophile, typically following an SN2 pathway.

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with various oxygen-centered nucleophiles, such as alcohols and phenoxides, to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For instance, the reaction with an alcohol (ROH) in the presence of a base like sodium hydroxide (B78521) or a tertiary amine yields a 5-nitrofurfuryl ether. This reaction is synthetically useful for introducing the 5-nitrofurfuryl moiety into molecules containing a hydroxyl group.

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Methanol (B129727) | Base (e.g., NaOCH₃) | 2-(Methoxymethyl)-5-nitrofuran |

| Phenol | Base (e.g., K₂CO₃) | 2-(Phenoxymethyl)-5-nitrofuran |

| Acetic Acid | Base (e.g., Et₃N) | 5-Nitrofurfuryl acetate (B1210297) |

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-containing compounds are effective nucleophiles for displacing the chloride from this compound. Primary and secondary amines, for example, react to form the corresponding secondary and tertiary 5-nitrofurfuryl amines. A notable application of this reactivity is in the Gabriel synthesis for the preparation of primary amines. In this method, the phthalimide (B116566) anion acts as a protected nitrogen nucleophile that attacks the chloromethyl group. Subsequent hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide liberates the primary amine, 5-nitrofurfurylamine, in a controlled manner that avoids over-alkylation. masterorganicchemistry.com Another example involves the alkylation of isoquinolinone anions, which occurs exclusively at the nitrogen to form N-substituted products. rsc.org

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | Solvent | 5-Nitrofurfurylamine |

| Diethylamine | Base | N,N-Diethyl-5-nitrofurfurylamine |

| Potassium Phthalimide | DMF | N-(5-Nitrofurfuryl)phthalimide |

| Isoquinolinone Anion | Base | 2-(5-Nitrofurfurylmethyl)isoquinolin-1-one |

Reactivity with Sulfur-Centered Nucleophiles

Due to the high nucleophilicity of sulfur, sulfur-centered nucleophiles react efficiently with this compound. Thiols (mercaptans) and their conjugate bases (thiolates) readily displace the chloride to form thioethers (sulfides). Other sulfur nucleophiles, such as thiourea (B124793), can also be employed. The reaction with thiourea initially forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol, 5-nitrofuran-2-ylmethanethiol. This provides an indirect route to the thiol derivative.

Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Sodium Hydrosulfide | Ethanol/Water | 5-Nitrofuran-2-ylmethanethiol |

| Thiophenol | Base (e.g., NaOH) | 5-Nitro-2-(phenylthiomethyl)furan |

| Thiourea | Ethanol, reflux | S-(5-Nitrofurfuryl)isothiouronium chloride |

Reactivity with Carbon-Centered Nucleophiles (e.g., Carbanions, Enolates)

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. Enolates, which are generated from carbonyl compounds by treatment with a strong base, are particularly useful in this context. fiveable.melibretexts.orgyoutube.com For example, the enolate of diethyl malonate can be alkylated with this compound in a classic SN2 reaction. libretexts.orglibretexts.org This reaction attaches the 5-nitrofurfuryl group to the alpha-carbon of the malonic ester. libretexts.org The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield substituted carboxylic acids, demonstrating a powerful method for extending carbon chains. libretexts.orglibretexts.org

Table 4: Examples of Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Diethyl malonate enolate | Base (e.g., NaOEt) | Diethyl 2-(5-nitrofuran-2-ylmethyl)malonate |

| Acetoacetic ester enolate | Base (e.g., NaOEt) | Ethyl 2-acetyl-3-(5-nitrofuran-2-yl)propanoate |

| Cyanide ion | Solvent (e.g., DMSO) | 3-(5-Nitrofuran-2-yl)propanenitrile |

Reduction Chemistry of the 5-Nitro Group

The 5-nitro group is a key functional group that undergoes reduction through various pathways, which is fundamental to the biological activity of many nitrofuran compounds.

One-Electron Transfer Pathways and Radical Anion Formation

The reduction of the 5-nitro group in 5-nitrofuran derivatives can proceed via a one-electron transfer mechanism, leading to the formation of a nitro radical anion. This process is often catalyzed by cellular enzymes known as nitroreductases. Under aerobic conditions, this highly reactive radical anion can transfer its excess electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical. This process, known as futile redox cycling, can lead to oxidative stress within cells. The formation of the nitro anion radical is a critical activation step for the biological effects of these compounds. The transient nature of this radical species often necessitates specialized techniques like electron spin resonance (ESR) spectroscopy for its detection and study.

Two-Electron Transfer Mechanisms and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a pivotal reaction for 5-nitrofuran derivatives, often initiating their biological activity or metabolic degradation. This transformation typically proceeds through a series of electron and proton transfer steps. In many biological and biomimetic systems, the initial key step is a two-electron reduction of the nitro group (NO₂) to form a nitroso intermediate (NO), which is then rapidly reduced further in another two-electron step to yield a hydroxylamine derivative (NHOH).

While direct studies on this compound are limited, the mechanism can be inferred from closely related nitroaromatic compounds. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by the chemoselective reduction of the nitro group to 2-chloro-5-hydroxylaminophenol nih.gov. This reduction is catalyzed by a 3-nitrophenol (B1666305) nitroreductase and requires the cofactor NADPH, which acts as the electron donor nih.gov. This enzymatic process highlights a controlled, stepwise reduction pathway where the hydroxylamine is a stable, detectable intermediate.

Table 1: Stepwise Reduction of the Nitro Group

| Step | Reactant | Product | Electrons Transferred |

|---|---|---|---|

| 1 | R-NO₂ (Nitro) | R-NO (Nitroso) | 2e⁻ |

| 2 | R-NO (Nitroso) | R-NHOH (Hydroxylamine) | 2e⁻ |

This reduction pathway is crucial for the mechanism of action of certain nitrofuran-based prodrugs, which are designed to release a therapeutic agent upon bioreduction of the nitro group rsc.org.

Influence of Reaction Environment on Nitro Reduction Pathways

The specific pathway and products of nitro group reduction are highly dependent on the reaction environment, including the type of reducing agent, pH, and the presence of enzymatic catalysts.

In biological systems, the reduction is often mediated by specific nitroreductase enzymes. A critical environmental factor influencing this process is the oxygen concentration. In hypoxic (low-oxygen) environments, such as those found in solid tumors, the reduction of nitrofurans is significantly enhanced. This selectivity forms the basis for developing hypoxia-activated prodrugs, where the reduction of the 5-nitrofuran moiety triggers the release of a cytotoxic agent specifically within the tumor tissue rsc.org. The availability of biological reducing equivalents, such as NADPH, is also essential for these enzymatic transformations to occur nih.gov.

In contrast, chemical reduction methods can lead to different outcomes. The choice of chemical reductant (e.g., metals like zinc or tin in acidic media, or catalytic hydrogenation) can influence the final product. Milder reducing agents might stop at the hydroxylamine or amine stage, while more potent conditions can lead to further reactions or rearrangements. The pH of the chemical environment also plays a critical role, affecting the protonation states of intermediates and influencing reaction rates and product distribution. For example, under certain acidic conditions, hydroxylamine intermediates can undergo rearrangement reactions.

Electrophilic Aromatic Substitution on the Furan (B31954) Ring (Excluding Nitration)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (often called a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity masterorganicchemistry.comlibretexts.org.

The feasibility of EAS on a substituted furan ring is dictated by the electronic properties of the existing substituents. The furan ring itself is electron-rich and generally reactive towards electrophiles. However, in this compound, the ring is substituted with two groups that influence its reactivity. The chloromethyl group at the 2-position is weakly deactivating due to its inductive electron-withdrawing effect. More significantly, the nitro group at the 5-position is a powerful deactivating group due to both its strong inductive and resonance electron-withdrawing effects.

This strong deactivation by the nitro group significantly reduces the nucleophilicity of the furan ring, making it highly resistant to further electrophilic attack at the remaining C-3 and C-4 positions. Consequently, common EAS reactions such as halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which require a sufficiently nucleophilic aromatic ring, are generally not favorable for this compound masterorganicchemistry.com. The high activation energy barrier created by the electron-deficient ring prevents the formation of the necessary carbocation intermediate under standard EAS conditions masterorganicchemistry.com. While nitration of an existing furan can produce a nitrofuran, forcing another electrophile onto the already nitrated and deactivated ring is exceptionally difficult rsc.org.

Cycloaddition Reactions Involving the Furan Core

The furan ring possesses a conjugated diene system, allowing it to participate in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the furan acts as the diene and reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct, typically an oxabicycloheptene derivative.

The reactivity of the furan ring as a diene is influenced by its substituents. The presence of the strong electron-withdrawing nitro group in this compound makes the furan core electron-deficient. According to frontier molecular orbital theory, this electronic character suggests that it would react most effectively with electron-rich dienophiles in a Diels-Alder reaction with inverse electron demand.

While specific studies detailing the cycloaddition reactions of this compound are not prevalent, the reactivity of similar furan derivatives provides a strong precedent. For example, other functionalized furans are known to undergo [4+2] Diels-Alder reactions. Research on 5-hydroxymethyl-furan-2-nitrileoxide has shown its capability to undergo cycloadditions, demonstrating the general capacity of the substituted furan ring to participate in such transformations researchgate.net. The reaction often results in the formation of spiro-compounds or other complex heterocyclic systems, which can be stereoselective mdpi.com.

Other Significant Chemical Transformations

Beyond the reactions involving the furan ring itself, a major site of reactivity in this compound is the chloromethyl group. The chlorine atom is attached to a carbon adjacent to the furan ring, making it analogous to a benzylic halide. This position renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

This reactivity makes this compound a valuable synthetic intermediate for introducing the 5-nitrofuran-2-ylmethyl moiety into various molecules. A wide range of nucleophiles can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product Type | Reference Analogy |

|---|---|---|---|

| Alcohol (Alkoxide) | Methanol (CH₃OH) | Ether | cetjournal.it |

| Carboxylate | R-COO⁻ | Ester | researchgate.net |

| Sulfinate | Sodium methylsulfinate (NaSO₂CH₃) | Sulfone |

For example, the reaction with alcohols or alkoxides yields the corresponding ethers, such as 5-methoxymethylfurfural from the related 5-(chloromethyl)furfural cetjournal.it. Similarly, reaction with carboxylate salts can produce esters researchgate.net. This versatility allows for the synthesis of a diverse library of 5-nitrofuran derivatives for various applications.

Derivatization and Structural Modification of 2 Chloromethyl 5 Nitrofuran

Synthesis of Analogues via Modification of the Chloromethyl Group

The most direct method for derivatizing 2-(chloromethyl)-5-nitrofuran involves the nucleophilic substitution of the chlorine atom. The electron-withdrawing nature of the nitro group enhances the reactivity of the chloromethyl group, making it susceptible to attack by a wide range of nucleophiles. This approach allows for the introduction of diverse functional groups at the 2-position of the furan (B31954) ring.

Research has shown that the chloromethyl group can be displaced by various nucleophiles, including alcohols and nitrogen-containing heterocycles. For instance, the reaction of 5-chloromethylfurfural (B124360) (a closely related compound) with methanol (B129727) results in the formation of 5-methoxymethylfurfural, demonstrating the susceptibility of the chloromethyl group to substitution by oxygen nucleophiles cetjournal.it. In a similar vein, nitrogen nucleophiles can be employed to create new C-N bonds. Studies on the arylmethylation of isoquinolin-1-one anions using derivatives like 5-nitro-2-(tosyloxymethyl)furan (which has a similar reactivity profile to the chloromethyl compound) show that the reaction proceeds exclusively at the nitrogen atom, yielding N-substituted products rsc.org.

The versatility of this position is further highlighted by its use in Reformatsky-type reactions and the generation of carbon nucleophiles. Biobased 5-(chloromethyl)furoate esters can participate in such reactions to yield carbonyl addition products in high yields escholarship.org. This reactivity allows for the extension of the carbon chain and the introduction of more complex functionalities.

Construction of Hybrid Molecules Incorporating the Nitrofuran Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity or a broader spectrum of action researchgate.netnih.govnih.gov. The 5-nitrofuran scaffold is an attractive component for creating such hybrid molecules due to its well-established antimicrobial properties.

Several studies have reported the synthesis of novel hybrid molecules incorporating the 5-nitrofuran moiety.

Nitrofuran-Isatin Hybrids : Novel molecular hybrids combining 5-nitrofuran and isatin (B1672199) have been synthesized and evaluated for their antimicrobial and anticancer activities. These hybrids showed significant potency against various pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net.

Nitrofuran-Thiadiazole-Thiazolidinone Hybrids : Researchers have designed and synthesized new compounds incorporating the 5-nitrofuran ring with 1,3,4-thiadiazole (B1197879) and 4-thiazolidinone (B1220212) rings. This combination of heterocyclic systems aims to develop new agents effective against MRSA and Helicobacter pylori researchgate.net.

The rationale behind this approach is that the resulting hybrid molecule may act on multiple biological targets, which can be advantageous in overcoming drug resistance mechanisms researchgate.netnih.gov.

Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For 5-nitrofuran derivatives, numerous SAR studies have been conducted to identify the key structural features that govern their antimicrobial and antiparasitic efficacy.

Key findings from these studies indicate that both electronic and steric factors play a crucial role:

Electronic Effects : The biological activity of nitrofuran derivatives is often linked to the reduction of the nitro group, which is considered a necessary step for their cytotoxic effect researchgate.net. Quantitative structure-activity relationship (QSAR) analyses have shown that electronic parameters, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E), have a significant negative contribution to the inhibitory concentrations (IC50) against bacteria. This suggests that substituents influencing the ease of reduction of the nitro group can modulate the compound's potency acs.orgacs.org.

Structural Features : The nature of the substituent introduced by derivatization significantly impacts activity. For instance, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, the trypanocidal activity and cytotoxicity were found to be related to the number of carbons in an aliphatic chain and the electronegativity of the substituents researchgate.netnih.gov. Similarly, in a study of novel 5-nitrofuran-2-carbohydrazides, the presence of a sulfonamide group led to superior potency and a broad spectrum of antimicrobial activity nih.gov.

Data Tables

Table 1: Antifungal Activity of Selected Nitrofuran Derivatives Data extracted from a study on synthesized nitrofuran derivatives tested against various fungal species. nih.govmdpi.com

| Compound ID | Fungal Species | MIC90 (µg/mL) |

| 3 | P. brasiliensis | 0.48 |

| 5 | Candida sp. | 3.9 |

| 5 | Cryptococcus neoformans | 3.9 |

| 8 | Trichophyton rubrum | 0.98 |

| 8 | T. mentagrophytes | 0.98 |

| 9 | P. brasiliensis | 0.48 |

| 9 | Trichophyton rubrum | 0.98 |

| 11 | H. capsulatum | 0.48 |

| 12 | Trichophyton rubrum | 0.98 |

| 12 | T. mentagrophytes | 0.98 |

| 13 | Trichophyton rubrum | 0.98 |

| 13 | T. mentagrophytes | 0.98 |

Table 2: Antimicrobial Activity of 5-Nitrofuran-2-Carbohydrazides Data from a study on novel synthesized 5-nitrofuran-2-carbohydrazides and their in-vitro antimicrobial and antimycobacterial activities. nih.gov

| Compound ID | Aspergillus fumigatus (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Mycobacterium tuberculosis (MIC µg/mL) |

| 21a | >50 | 0.49 | 15.62 |

| 21b | >50 | 0.24 | 15.62 |

| 21f | 0.98 | 0.06 | 3.9 |

| 21g | >50 | 0.12 | 15.62 |

| 21h | >50 | 0.24 | 15.62 |

| 22a | >50 | 0.49 | 31.25 |

| 22b | >50 | 0.24 | 31.25 |

| 22c | >50 | 0.49 | 31.25 |

Computational and Theoretical Chemistry Studies of 2 Chloromethyl 5 Nitrofuran

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Interactions)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. It describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com The HOMO itself is indicative of the molecule's ability to donate electrons, making it the site for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, indicating the site for nucleophilic attack.

For 5-nitrofuran derivatives, the electronic properties are significantly influenced by the strong electron-withdrawing nature of the nitro group. While specific HOMO-LUMO energy values for 2-(chloromethyl)-5-nitrofuran are not extensively detailed in publicly available literature, studies on similar nitrofuran compounds demonstrate that the presence of the nitro group generally lowers the energy of the LUMO, enhancing the molecule's electrophilic character. researchgate.netnih.gov Theoretical calculations would typically map the electron density distribution of these frontier orbitals, revealing the most probable locations for electron donation and acceptance.

Table 1: Illustrative Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Orbital Visualization | 3D plot of HOMO and LUMO electron density | Shows the regions of the molecule involved in electrophilic and nucleophilic interactions. |

Investigation of Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic properties and is crucial for predicting intermolecular interactions. The Molecular Electrostatic Potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. This map allows for the visualization of charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Negative regions on the MEP surface indicate likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro group are expected to be highly electron-rich, creating a significant negative electrostatic potential. The furan (B31954) ring and the chloromethyl group would also exhibit distinct electrostatic features influencing how the molecule interacts with other polar molecules or biological targets. nih.govnih.gov

Computational methods can also quantify this charge distribution by calculating partial atomic charges (e.g., Mulliken charges). While specific experimental and theoretical charge density analyses for this compound are limited, studies on related nitro-substituted heterocyclic compounds show that the nitro group profoundly influences the electrostatic landscape of the entire molecule. nih.gov

Table 2: Key Parameters from Charge Distribution and MEP Studies

| Parameter | Description | Significance |

|---|---|---|

| Molecular Electrostatic Potential (MEP) Map | A 3D visualization of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |

| Atomic Charges (e.g., Mulliken, NBO) | Calculated partial charges assigned to each atom in the molecule. | Quantifies the distribution of charge and helps in understanding molecular polarity and reactivity. |

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the characterization of reaction mechanisms, intermediates, and transition states. For this compound, this could involve modeling reactions such as nucleophilic substitution at the chloromethyl group or reduction of the nitro group, a process central to the bioactivity of many nitrofurans. rsc.org

By calculating the energies of reactants, products, and all intermediate structures, a reaction coordinate diagram can be constructed. The highest point on this path corresponds to the transition state, and the energy required to reach it is the activation energy. Characterizing the geometry and vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface. While specific reaction pathways for this compound have not been extensively modeled in available research, computational studies on reactions of similar furan derivatives provide a framework for how such investigations would proceed. nih.gov

| Imaginary Frequency | A single negative vibrational frequency calculated for the transition state. | Confirms that the structure is a true transition state along the desired reaction coordinate. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around the single bond connecting the furan ring and the chloromethyl group can lead to different conformers. Computational methods can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with solvent molecules. researchgate.net Although specific MD studies on this compound are not prominent in the literature, MD simulations are frequently used to understand the stability of ligand-receptor complexes for related bioactive compounds, providing insight into their behavior in a biological environment.

Table 4: Parameters from Conformational and Dynamic Analyses

| Analysis Type | Key Parameters | Information Provided |

|---|---|---|

| Conformational Analysis | Potential Energy Surface, Relative Energies of Conformers, Rotational Barriers | Identifies the most stable 3D structures of the molecule and the energy needed to interconvert between them. |

| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), Radial Distribution Functions, Interaction Energies | Describes the stability and flexibility of the molecule over time and its interactions with its environment (e.g., solvent). |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are the foundation for most modern computational chemistry studies. The two main categories are ab initio methods and Density Functional Theory (DFT). Ab initio methods are based solely on the principles of quantum mechanics without experimental data. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. jocpr.com

These methods are used to perform the analyses described in the preceding sections, such as optimizing molecular geometry, calculating vibrational frequencies (to compare with experimental IR and Raman spectra), and determining electronic properties like the HOMO-LUMO gap and MEP. mdpi.comnih.govresearchgate.net For instance, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to study nitrofuran derivatives. jocpr.com Such calculations provide a detailed, atomistic understanding of the molecule's intrinsic properties.

Table 5: Common Properties Calculated via Quantum Chemical Methods

| Property | Description | Application |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy arrangement of atoms (bond lengths, bond angles). | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be compared with experimental IR and Raman spectra to confirm the structure. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy. | Predicts the stability and spontaneity of the molecule and its reactions. |

| Electronic Properties | Ionization potential, electron affinity, HOMO/LUMO energies. | Characterizes the molecule's reactivity and electronic behavior. |

Applications of 2 Chloromethyl 5 Nitrofuran As a Synthetic Intermediate in Organic Chemistry

Precursor in the Synthesis of Substituted Furans and Other Heterocycles

2-(Chloromethyl)-5-nitrofuran serves as a key precursor for the synthesis of various 2-substituted-5-nitrofurans. The chloromethyl group is susceptible to displacement by a range of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the furan (B31954) ring. This straightforward nucleophilic substitution pathway is a cornerstone of its utility.

For instance, in the synthesis of potential pro-drugs, the anion of an isoquinolin-1-one can be arylmethylated using a derivative like 5-nitro-2-(tosyloxymethyl)furan, which reacts analogously to this compound. This reaction, occurring exclusively at the nitrogen atom of the isoquinolinone, successfully couples the two heterocyclic systems to form 2-(5-nitrofuran-2-ylmethyl)isoquinolin-1-one rsc.org. This demonstrates the role of the 5-nitrofuran-2-ylmethyl moiety as a versatile electrophilic building block for constructing more elaborate heterocyclic structures.

The following table summarizes representative transformations where this compound acts as a precursor.

| Reagent/Nucleophile | Resulting Product Class | Example Product |

| Isoquinolin-1-one anion | N-Alkylated Heterocycle | 2-(5-Nitrofuranylmethyl)isoquinolin-1-one rsc.org |

| Sulfur Nucleophiles | Thioether-substituted Furans | 2-((Methylsulfonyl)methyl)-5-nitrofuran |

| Amine Nucleophiles | Amine-substituted Furans | N-Aryl/Alkyl-1-(5-nitrofuran-2-yl)methanamine |

Building Block for the Assembly of Complex Organic Molecules

Beyond simple substitutions, this compound is an essential building block for constructing larger, more complex molecular architectures. Its ability to introduce the entire 5-nitrofurfuryl unit in a single step makes it an efficient component in multi-step syntheses.

The synthesis of 2-(5-nitrofuran-2-ylmethyl)isoquinolin-1-one is a clear example of this application rsc.org. Here, the nitrofuran derivative is not merely a simple substituted furan but becomes a significant part of a larger, multi-ring system designed for specific biological applications, such as bioreductively activated pro-drugs rsc.org. The inherent reactivity of the chloromethyl group allows for its strategic incorporation into complex scaffolds, providing a reliable method for installing the biologically active nitrofuran pharmacophore.

Role in the Synthesis of Nitrofuran-Containing Scaffolds

The 5-nitrofuran moiety is a well-established "warhead" in medicinal chemistry, recognized for its antimicrobial properties nih.govnih.gov. Consequently, this compound is a crucial intermediate for the synthesis of various nitrofuran-containing scaffolds intended for pharmaceutical development. Many important nitrofuran active pharmaceutical ingredients (APIs) are derived from key intermediates like 5-nitrofurfural, which highlights the significance of the 5-nitrofuran core in drug design nih.govnih.gov.

Research into new therapeutic agents leverages this scaffold. For example, derivatives containing the 5-nitrofuran-2-ylmethyl group have been developed as potential pro-drugs for selective release in hypoxic solid tumors rsc.org. The strategy involves attaching the nitrofuran moiety to an existing anticancer drug; upon biomimetic reduction of the nitro group, the parent drug is released rsc.org. This application underscores the importance of intermediates like this compound in creating sophisticated drug delivery systems built upon the established bioactivity of the nitrofuran scaffold.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity mdpi.comfrontiersin.org. The structure of this compound, featuring a reactive electrophilic site, makes it a potential candidate for MCRs that utilize alkyl halides. For instance, the Hantzsch pyrrole (B145914) synthesis is a well-known MCR that can involve the reaction of an α-haloketone with a β-dicarbonyl compound and a primary amine mdpi.com. Although this compound is an activated halide, its specific use in widely reported multicomponent reaction sequences is not extensively documented in the scientific literature reviewed. However, its reactivity profile suggests it could be a viable substrate for the development of novel MCRs.

Development of Novel Reagents and Catalysts from Derivatives

The transformation of a readily available starting material into a value-added reagent or catalyst is a significant goal in synthetic chemistry. The chloromethyl group of this compound could theoretically be converted into other functional groups to create new synthetic tools. For example, reaction with triphenylphosphine (B44618) could yield a phosphonium (B103445) salt, a precursor to a Wittig reagent, which could then be used to form alkenes. Similarly, modification of the side chain could lead to the formation of ligands for transition metal catalysis. However, based on the available scientific literature, the development and application of derivatives of this compound as novel, standalone reagents or catalysts are not prominent areas of research.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Chloromethyl 5 Nitrofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Chloromethyl)-5-nitrofuran. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their electronic environment. The two protons on the furan (B31954) ring are not equivalent and are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the C5 position significantly deshields the adjacent proton at C4, causing it to resonate at a lower field compared to the proton at C3. The chloromethyl (-CH₂Cl) group's protons would appear as a singlet, with a chemical shift influenced by the adjacent furan ring and the electronegative chlorine atom.

In ¹³C NMR spectroscopy, distinct signals are expected for each of the five carbon atoms in the this compound molecule. The carbon atom attached to the nitro group (C5) and the carbon atom bearing the chloromethyl group (C2) are expected to be the most deshielded, appearing at the downfield end of the spectrum. The remaining furan ring carbons (C3 and C4) and the chloromethyl carbon will have characteristic chemical shifts.

It is important to note that the choice of deuterated solvent is critical, as some 5-nitrofuranyl derivatives have shown reactivity with nucleophilic solvents like methanol (B129727), potentially leading to the formation of by-products such as hemiacetals or acetals. chemrxiv.orgresearchgate.net Aprotic solvents such as DMSO-d₆ or CDCl₃ are generally preferred for NMR analysis of these compounds. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~6.8 - 7.2 (d) | - |

| H4 | ~7.5 - 7.8 (d) | - |

| -CH₂Cl | ~4.8 - 5.0 (s) | - |

| C2 | - | ~150 - 155 |

| C3 | - | ~112 - 116 |

| C4 | - | ~118 - 122 |

| C5 | - | ~155 - 160 |

| -CH₂Cl | - | ~40 - 45 |

Note: These are estimated values based on typical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions. (s) = singlet, (d) = doublet.

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly effective for analyzing nitrofuran compounds and their metabolites. usda.govspectroscopyworld.comnih.govupm.edu.my

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be a prominent peak, confirming the molecular weight. Other adducts, such as with sodium [M+Na]⁺, may also be observed.

Under electron ionization (EI) or through collision-induced dissociation (CID) in MS/MS experiments, this compound would undergo predictable fragmentation. gbiosciences.comwikipedia.org Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and subsequent cleavages of the furan ring. The chloromethyl side chain can also fragment, for instance, through the loss of a chlorine radical or a chloromethyl radical. The analysis of these fragment ions helps to piece together the molecule's structure. libretexts.org

Table 2: Predicted m/z Values for this compound Adducts and Key Fragments

| Ion/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₅H₄ClNO₃ | 160.99 |

| [M+H]⁺ | C₅H₅ClNO₃ | 161.99 |

| [M+Na]⁺ | C₅H₄ClNNaO₃ | 183.98 |

| [M-NO₂]⁺ | C₅H₄ClO | 115.00 |

| [M-CH₂Cl]⁺ | C₄H₂NO₃ | 112.00 |

Note: m/z values are based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methods

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. upi.edu For this compound, the IR spectrum would display several key absorption bands. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically found in aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com Other characteristic peaks include C-H stretching of the furan ring, C=C and C-O stretching within the ring, and the C-Cl stretching of the chloromethyl group. libretexts.orglibretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. bspublications.net The 5-nitrofuran chromophore, which is a conjugated system, is responsible for the strong UV absorption. The presence of the electron-withdrawing nitro group extends the conjugation and shifts the maximum absorption wavelength (λmax) to a longer wavelength compared to unsubstituted furan. masterorganicchemistry.comlibretexts.org The position of λmax can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis following the Beer-Lambert law.

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | Aromatic C-H stretch | ~3100 - 3150 |

| NO₂ asymmetric stretch | ~1500 - 1550 | |

| NO₂ symmetric stretch | ~1330 - 1370 | |

| Furan ring C=C stretch | ~1450 - 1600 | |

| Furan ring C-O-C stretch | ~1000 - 1250 | |

| C-Cl stretch | ~650 - 800 | |

| UV-Vis Spectroscopy | π → π* transition (conjugated system) | λmax ~300 - 320 nm |

Note: These are approximate ranges and can vary based on the molecular environment and solvent.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would determine key structural parameters including bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, including intermolecular interactions such as π-π stacking or weak hydrogen bonds, which govern the solid-state properties of the compound. For many nitrofuran derivatives, the furan ring adopts a planar conformation, which facilitates efficient crystal packing. nih.gov

Table 4: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Confirms the connectivity and geometry of the molecule. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Details on how molecules pack together in the solid state. |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive qualitative technique used to monitor the progress of a chemical reaction or to quickly check the purity of a sample. nih.govmdpi.com A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and mobile phase. Visualization is often achieved under UV light due to the UV-active nitrofuran ring. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the qualitative and quantitative analysis of this compound. semanticscholar.orgscielo.br It offers high resolution and sensitivity. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol), is commonly employed for the analysis of nitrofuran derivatives. qub.ac.ukacs.org The compound is detected as it elutes from the column, typically by a UV detector set at the λmax of the nitrofuran chromophore. HPLC can also be used on a preparative scale to purify larger quantities of the compound.

Table 5: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Key Parameters |

|---|---|---|

| TLC | Purity assessment, reaction monitoring | Stationary Phase (e.g., Silica gel), Mobile Phase, Retention Factor (Rf) |

| HPLC | Quantitative analysis, purity determination, isolation | Stationary Phase (e.g., C18), Mobile Phase, Retention Time (Rt), Detector Wavelength |

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-5-nitrofuran, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nitration and chloromethylation steps. A common approach is the nitration of furan derivatives followed by chloromethylation using reagents like chloromethyl ethers or thionyl chloride. Optimization includes:

- Temperature control : Maintaining 0–5°C during nitration to prevent over-nitration or decomposition .

- Catalyst selection : Using Lewis acids (e.g., FeCl₃) to enhance chloromethylation efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .

Validation via TLC or HPLC is critical to monitor intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons) .

- IR Spectroscopy : Detect nitro (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

For structural ambiguity, X-ray crystallography resolves bond angles and distances, as demonstrated in related nitro-chloro compounds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in substitution reactions?

Density Functional Theory (DFT) calculations assess electronic effects:

- Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., chloromethyl carbon as electrophilic center) .

- Transition State Modeling : Compare activation energies for SN1 vs. SN2 mechanisms .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) resolves mechanistic contradictions .

Q. What strategies address instability of this compound under ambient conditions?

Instability arises from nitro group sensitivity to light/moisture. Mitigation methods include:

Q. How can researchers resolve discrepancies in reported spectroscopic data for nitro-furan derivatives?

Contradictions often stem from solvent effects or impurity interference. Solutions:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .

- Cross-Validation : Compare data with computational predictions (e.g., simulated IR spectra via Gaussian software) .

- High-Purity Samples : Recrystallization or HPLC purification minimizes artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.